molecular formula C11H13N3O2 B13947887 1-(4-Aminophenyl)-3-methyl-hexahydropyrimidine-2,4-dione

1-(4-Aminophenyl)-3-methyl-hexahydropyrimidine-2,4-dione

Cat. No.: B13947887
M. Wt: 219.24 g/mol
InChI Key: LBURQVWDOLJNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(1H,3H)-Pyrimidinedione, 1-(4-aminophenyl)dihydro-3-methyl- is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of an aminophenyl group at position 1 and a methyl group at position 3. Pyrimidine derivatives are known for their diverse biological activities and are integral components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-pyrimidinedione, 1-(4-aminophenyl)dihydro-3-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-aminobenzaldehyde with urea and methyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Purification steps may include recrystallization, chromatography, and solvent extraction.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-(4-aminophenyl)dihydro-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-(4-aminophenyl)dihydro-3-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-pyrimidinedione, 1-(4-aminophenyl)dihydro-3-methyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It may also interact with microbial enzymes, disrupting their metabolic pathways and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxyphenyl)dihydro-3-methyl-
  • 2,4(1H,3H)-Pyrimidinedione, 1-(4-chlorophenyl)dihydro-3-methyl-
  • 2,4(1H,3H)-Pyrimidinedione, 1-(4-nitrophenyl)dihydro-3-methyl-

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 1-(4-aminophenyl)dihydro-3-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the aminophenyl group enhances its potential as an antimicrobial and anticancer agent compared to its analogs with different substituents.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

1-(4-aminophenyl)-3-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H13N3O2/c1-13-10(15)6-7-14(11(13)16)9-4-2-8(12)3-5-9/h2-5H,6-7,12H2,1H3

InChI Key

LBURQVWDOLJNNF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCN(C1=O)C2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.